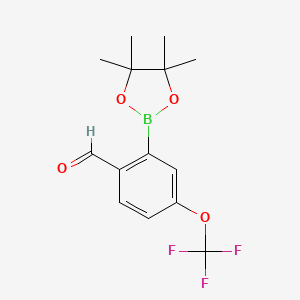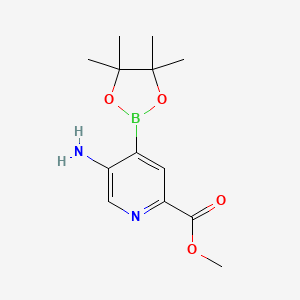
Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It has been employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . It can also be used as a substrate in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound is based on the pinacol boronic ester framework, which is a common structure in organic synthesis . The specific structure of this compound includes a 5-amino-2-(methoxycarbonyl)pyridin-4-yl group attached to the boronic acid pinacol ester.Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve its use as a building block in organic synthesis . It can undergo catalytic protodeboronation, a process that is not well developed for alkyl boronic esters . This compound can also participate in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .Wissenschaftliche Forschungsanwendungen
Boronic Acids in Organic Synthesis and Materials Science
Boronic acids and their derivatives, including pinacol esters, play crucial roles in organic synthesis, pharmacology, supramolecular chemistry, and materials science due to their stability in air and versatile reactivity. Such compounds, characterized by a B–O–C linkage with an alkoxy- or carboxylate group bound to the boron atom, are essential in the synthesis of esters through alkoxycarbonylation of unsaturated substrates. This process is vital for creating advanced chemical products and polymers, highlighting the compound's importance in developing new industrial processes (Sevostyanova & Batashev, 2023; Golovanov & Sukhorukov, 2021).
Biotechnological Applications
In biotechnology, the production and conversion of biomass to valuable chemicals such as lactic acid and its derivatives demonstrate the potential for green chemistry applications. Compounds like "(5-Amino-2-(methoxycarbonyl)pyridin-4-yl)boronic acid pinacol ester" could theoretically play a role in such biotechnological routes, emphasizing the importance of research into sustainable and environmentally friendly processes (Gao, Ma, & Xu, 2011).
Electrochemical Biosensors
The development of electrochemical biosensors based on boronic acids and their derivatives, including ferroceneboronic acid, underscores the importance of these compounds in creating sensitive detection systems for sugars, glycated hemoglobin (HbA1c), and fluoride ions. Such biosensors are pivotal in medical diagnostics and environmental monitoring, showcasing the compound's relevance in advancing sensor technology (Wang et al., 2014).
Pharmaceutical Research and Development
Boronic acid derivatives are increasingly recognized for their potential in drug discovery, given their ability to enhance drug potency and improve pharmacokinetic profiles. The exploration of boronic acids in medicinal chemistry offers promising avenues for the development of new therapeutics, highlighting the importance of research into boronic acid derivatives like "(5-Amino-2-(methoxycarbonyl)pyridin-4-yl)boronic acid pinacol ester" in addressing various health conditions (Plescia & Moitessier, 2020).
Wirkmechanismus
The mechanism of action of this compound in chemical reactions involves its use as a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis, and they can be converted into a broad range of functional groups . In the case of this compound, it can undergo protodeboronation utilizing a radical approach .
Safety and Hazards
Boronic acids and their esters, including this compound, are only marginally stable in water . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQQWXWLMZMFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)

![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)
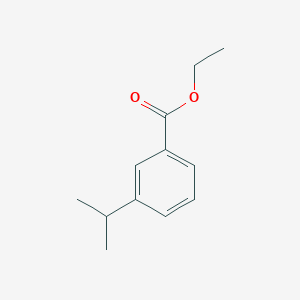
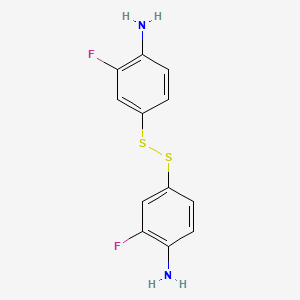
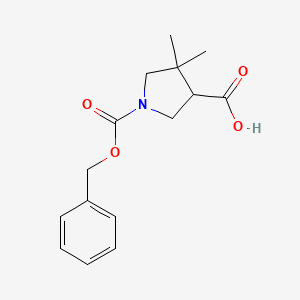
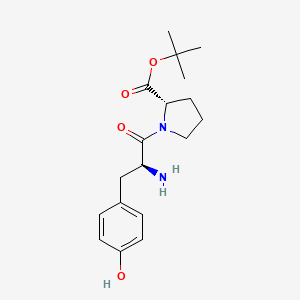
![6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)

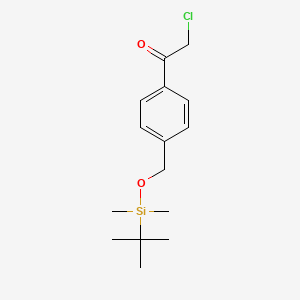
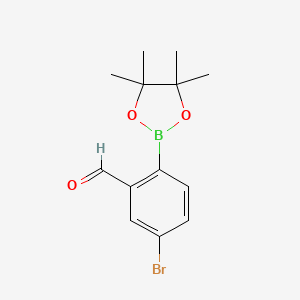
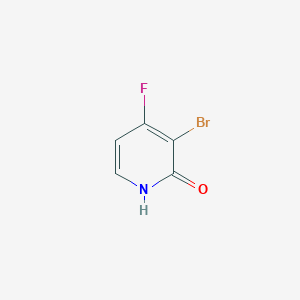
![tert-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)
